molecular formula C8H7BrO3 B010231 3-Bromophenylglyoxal hydrate CAS No. 106134-16-1

3-Bromophenylglyoxal hydrate

Cat. No. B010231
CAS RN: 106134-16-1
M. Wt: 231.04 g/mol
InChI Key: BSHAAODAJAWMNJ-UHFFFAOYSA-N
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Description

3-Bromophenylglyoxal hydrate (chemical formula: C8H7BrO3) is a compound that combines a bromophenyl group with a glyoxal moiety. It exists as a hydrate, meaning it contains water molecules within its structure. The compound is also known by its IUPAC name: 2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate .


Synthesis Analysis

The synthesis of 3-Bromophenylglyoxal hydrate involves the reaction of 3-bromophenylglyoxal (an aldehyde compound) with water. The addition of water leads to the formation of the hydrate form. The exact synthetic procedures and conditions may vary depending on the specific research or application .


Molecular Structure Analysis

The molecular structure of 3-Bromophenylglyoxal hydrate consists of a bromophenyl group attached to a glyoxal (2-oxoacetaldehyde) core. The bromine atom is substituted at the phenyl ring position. The presence of water molecules in the hydrate form affects the overall geometry and stability of the compound .

Scientific Research Applications

Proteomics Research

3-Bromophenylglyoxal hydrate is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for identifying and analyzing protein modifications, interactions, and expression levels within cells. It can help in understanding diseases at the molecular level and developing targeted therapies .

Antibody Labeling

In immunology, 3-Bromophenylglyoxal hydrate can be used for antibody labeling. This process involves attaching a reporter molecule to an antibody, which can then be used to detect a specific antigen within a biological sample. This application is crucial for diagnostic assays and research into immune responses .

Molecular Synthesis

This compound serves as a building block in organic synthesis, allowing chemists to construct complex molecules for various applications. Its reactivity with different chemical groups makes it a valuable tool for creating new pharmaceuticals and materials with specific properties .

Analytical Chemistry

In analytical chemistry, 3-Bromophenylglyoxal hydrate can be used as a reagent to detect the presence of other substances. It may react with specific compounds to produce a measurable change, such as a color shift, which can be quantified to determine the concentration of the target substance .

Gas Hydrate Research

Although not directly related to 3-Bromophenylglyoxal hydrate, gas hydrates are a field of study that involves the investigation of compounds similar in structure. Research in this area focuses on the potential uses of gas hydrates as energy resources, in conversion processes, and for fire safety benefits .

Heat Exchange Systems

Gas hydrates, which share similarities with 3-Bromophenylglyoxal hydrate in terms of hydrate formation, are studied for their application in heat exchange systems. The unique properties of gas hydrates can improve the efficiency and effectiveness of heat transfer in industrial processes .

Fire Safety Management

The study of gas hydrates, including those related to 3-Bromophenylglyoxal hydrate, extends to fire safety management. Their ability to suppress fires and control combustion processes is of significant interest in developing safer and more effective fire suppression systems .

Environmental Impact Assessment

Research into the environmental impact of chemical compounds, including 3-Bromophenylglyoxal hydrate, is essential. This involves studying the compound’s behavior in the environment, its potential toxicity, and its effects on ecosystems. Such assessments are crucial for regulatory compliance and ensuring the safe use of chemicals .

properties

IUPAC Name

2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHAAODAJAWMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555498
Record name (3-Bromophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylglyoxal hydrate

CAS RN

106134-16-1
Record name (3-Bromophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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